2-Bromo-3-(difluoromethyl)-4,5-dimethylthiophene
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Overview
Description
2-Bromo-3-(difluoromethyl)-4,5-dimethylthiophene: is an organosulfur compound belonging to the thiophene family. Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom. The presence of bromine and difluoromethyl groups in this compound introduces unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(difluoromethyl)-4,5-dimethylthiophene typically involves the bromination of 3-(difluoromethyl)-4,5-dimethylthiophene. This can be achieved using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of impurities and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(difluoromethyl)-4,5-dimethylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of 3-(difluoromethyl)-4,5-dimethylthiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-Bromo-3-(methyl)-4,5-dimethylthiophene.
Scientific Research Applications
2-Bromo-3-(difluoromethyl)-4,5-dimethylthiophene is used in various scientific research applications:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of advanced materials, including organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(difluoromethyl)-4,5-dimethylthiophene involves its interaction with molecular targets through its bromine and difluoromethyl groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The sulfur atom in the thiophene ring can also engage in coordination with metal ions, affecting the compound’s behavior in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-(trifluoromethyl)-4,5-dimethylthiophene
- 2-Bromo-3-(methyl)-4,5-dimethylthiophene
- 2-Bromo-3-(fluoromethyl)-4,5-dimethylthiophene
Uniqueness
2-Bromo-3-(difluoromethyl)-4,5-dimethylthiophene is unique due to the presence of the difluoromethyl group, which imparts distinct electronic properties compared to its analogs. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Properties
IUPAC Name |
2-bromo-3-(difluoromethyl)-4,5-dimethylthiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrF2S/c1-3-4(2)11-6(8)5(3)7(9)10/h7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKFVEDYGMDBNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(F)F)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrF2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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